N,N'-diphenylpropanedithioamide

Description

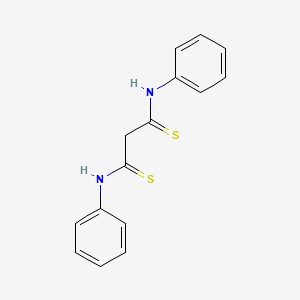

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylpropanedithioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFRDLIPHWQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)CC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382648 | |

| Record name | N,N'-diphenylpropanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-74-5 | |

| Record name | N,N'-diphenylpropanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N,n Diphenylpropanedithioamide and Its Analogues

Established Synthetic Pathways to N,N'-Diphenylpropanedithioamide

The creation of the dithioamide functionality in this compound can be achieved through several established synthetic methodologies. These can be broadly categorized into classical dithioamidation reactions and more contemporary catalytic approaches.

Classical Dithioamidation Reactions

Classical methods for the synthesis of thioamides, including this compound, have traditionally relied on the thionation of corresponding amide precursors or variations of the Willgerodt-Kindler reaction.

One of the most common methods involves the use of a thionating agent to convert the dicarbonyl group of N,N'-diphenylpropanediamide into a dithione. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most frequently employed reagents for this transformation. These reagents operate by replacing the oxygen atoms of the amide with sulfur. The reaction is typically carried out in an inert solvent such as toluene (B28343) or xylene at elevated temperatures.

The Willgerodt-Kindler reaction offers an alternative pathway, particularly for aryl thioamides. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govresearchgate.net This reaction typically involves the reaction of an aryl alkyl ketone with elemental sulfur and an amine. wikipedia.orgnih.gov For the synthesis of this compound, a suitable precursor would be an appropriate diketone reacted with aniline (B41778) and elemental sulfur. The reaction proceeds through a series of intermediates, including the formation of an enamine, followed by sulfurization and rearrangement to yield the final thioamide product. wikipedia.org

Table 1: Classical Synthetic Approaches to Thioamides

| Method | Reagents | General Conditions | Notes |

| Thionation | Amide precursor, P₄S₁₀ or Lawesson's reagent | Toluene or xylene, reflux | A widely applicable method for converting amides to thioamides. |

| Willgerodt-Kindler Reaction | Ketone, elemental sulfur, amine (e.g., morpholine) | High temperature, often neat or in a high-boiling solvent | Particularly useful for the synthesis of aryl thioamides. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govresearchgate.net |

Modern Catalytic Approaches in Thioamide Synthesis

Recent advancements in organic synthesis have led to the development of catalytic methods for thioamide formation, which often offer milder reaction conditions and improved functional group tolerance. While specific catalytic syntheses of this compound are not extensively documented, general catalytic methods for thioamide synthesis are applicable.

These modern approaches often involve the use of transition metal catalysts to facilitate the C-S bond formation. For instance, palladium-catalyzed coupling reactions of amines with isonitriles have been reported for the synthesis of carbodiimides, which can be precursors to thioamides. princeton.edu Other catalytic systems might involve the activation of a suitable sulfur source for subsequent reaction with an amine and a carbonyl compound.

Functionalization and Derivatization Approaches

The this compound scaffold presents several sites for chemical modification, including the nitrogen atoms, the sulfur atoms, and the aromatic rings. These modifications can be used to tune the electronic and steric properties of the molecule for various applications.

N-Substitution Reactions

The nitrogen atoms of the thioamide groups in this compound can undergo substitution reactions, most commonly alkylation. N-alkylation of amides and thioamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.orgstackexchange.com The choice of base is crucial and can range from strong bases like sodium hydride to milder carbonate bases, depending on the reactivity of the substrate and the alkylating agent. stackexchange.com The use of ionic liquids as solvents has also been shown to promote efficient N-alkylation of nitrogen heterocycles and could be applicable here. organic-chemistry.org

Table 2: N-Alkylation of Amide and Thioamide Substrates

| Alkylating Agent | Base | Solvent | Notes |

| Alkyl Halides (e.g., Iodomethane, Benzyl Bromide) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | A general and widely used method for N-alkylation. stackexchange.com |

| Alcohols | Ru or Ir catalysts | Transfer hydrogenation conditions | A greener alternative to alkyl halides. |

Sulfur-Centered Modifications

The sulfur atoms of the dithioamide moiety are nucleophilic and can participate in various reactions. One common modification is the S-alkylation to form thioimidates. This reaction typically proceeds by treating the thioamide with an alkyl halide. The resulting thioimidate can be a versatile intermediate for further functionalization.

Furthermore, the sulfur atoms can be oxidized to the corresponding sulfoxides or sulfones using appropriate oxidizing agents. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule.

Aromatic Ring Functionalization

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com The thioamide group is generally considered to be a deactivating group, directing incoming electrophiles to the meta-position. However, the precise directing effect can be influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Table 3: Electrophilic Aromatic Substitution on Phenyl Rings

| Reaction | Reagents | Conditions | Expected Product |

| Nitration | HNO₃, H₂SO₄ | Cold | Introduction of a nitro group, likely at the meta-position. masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Anhydrous | Introduction of a bromine atom, likely at the meta-position. |

| Sulfonation | Fuming H₂SO₄ | Heat | Introduction of a sulfonic acid group, likely at the meta-position. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Anhydrous | Introduction of an acyl group, likely at the meta-position. |

Stereoselective Synthetic Methodologies

The synthesis of this compound, an achiral molecule, is most commonly achieved through the thionation of its corresponding amide precursor, N,N'-diphenylmalonamide. This reaction typically involves the use of a thionating agent such as tetraphosphorus (B14172348) decasulfide (P₄S₁₀) in an anhydrous solvent like dioxane or toluene. researchgate.net The general transformation is depicted below:

General Synthesis of this compound

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| N,N'-Diphenylmalonamide | Tetraphosphorus decasulfide (P₄S₁₀) | Dioxane or Toluene | This compound |

While this method is effective for producing the achiral target compound, the scientific literature does not extensively detail specific stereoselective synthetic methodologies for this compound itself. This is primarily because the parent compound lacks stereocenters.

However, the principles of stereoselective synthesis would become critical in the preparation of chiral analogues of this compound. For instance, if the propanedithioamide (B1272150) backbone were to be substituted with groups that introduce chirality, enantioselective or diastereoselective methods would be necessary to control the spatial arrangement of these substituents. Such strategies could involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. While specific examples for this compound are not prevalent, the broader field of asymmetric synthesis offers numerous methodologies that could be adapted for this purpose.

Precursor Roles of this compound in Complex Molecule Synthesis

This compound is a valuable precursor in the synthesis of a variety of complex heterocyclic molecules, primarily owing to the reactivity of its active methylene (B1212753) group. One of the key reactions highlighting its utility is the Michael addition to electrophilic alkenes.

A notable example is the reaction of this compound with arylmethylidene Meldrum's acids. nih.govresearchgate.net This reaction proceeds via a Michael addition, leading to the formation of stable adducts which can subsequently undergo heterocyclization to yield complex pyridinethiolate and dithiolo[3,4-b]pyridine derivatives. nih.gov

The initial Michael addition of this compound (referred to as dithiomalondianilide in the study) to an arylmethylidene Meldrum's acid proceeds smoothly in a suitable solvent such as acetone (B3395972), often in the presence of a base like triethylamine (B128534) (Et₃N) or N-methylmorpholine. nih.gov

Michael Addition of this compound to Arylmethylidene Meldrum's Acids nih.gov

| This compound | Michael Acceptor | Base | Solvent | Product |

|---|---|---|---|---|

| 1 equivalent | 4-Nitrobenzylidene Meldrum's acid | Triethylamine (excess) | Acetone (reflux) | Stable Michael adduct |

| 1 equivalent | 5-(4-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | N-Methylmorpholine | Acetone (reflux) | Crystalline precipitate |

The resulting Michael adducts are stable intermediates that can be isolated. Under specific reaction conditions, these adducts can undergo further transformations, including intramolecular cyclization and rearrangement, to afford a diverse range of heterocyclic systems. For instance, the reaction can lead to the formation of N-methylmorpholinium 4-aryl-6-oxo-3-(N-phenylthiocarbamoyl)-1,4,5,6-tetrahydropyridin-2-thiolates and their oxidized derivatives, 4,5-dihydro-3H- nih.govresearchgate.netdithiolo[3,4-b]pyridin-6(7H)-ones. nih.govresearchgate.net

The versatility of this compound as a precursor is further demonstrated in three-component reactions. For example, it can react with aromatic aldehydes and cyanoacetamide in the presence of morpholine (B109124) to produce 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- nih.govresearchgate.netdithiolo[3,4-b]pyridine-5-carboxamides. researchgate.net This highlights its role as a key building block for the construction of intricate molecular frameworks with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of N,n Diphenylpropanedithioamide

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape and intermolecular interactions of N,N'-diphenylpropanedithioamide. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and the surrounding chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a fingerprint of its functional groups and molecular structure. nih.gov The FT-IR spectrum of a related compound, N-phenylpropanamide, shows characteristic absorption bands that can be correlated to specific vibrational modes. For instance, the C=O stretching vibration in amides typically appears in the region of 1600–1700 cm⁻¹. nih.gov In N-phenylpropanamide, this band is observed at 1640.51 cm⁻¹. researchgate.net The position and shape of the amide I band (primarily C=O stretch) are particularly sensitive to the secondary structure and hydrogen bonding interactions. nih.gov

In the context of this compound, the thioamide groups (C=S) would exhibit characteristic absorptions. The N-H stretching vibrations, typically observed around 3300 cm⁻¹, provide information about hydrogen bonding. nih.gov Variations in these spectral features under different conditions, such as changes in solvent or temperature, can reveal details about conformational changes and intermolecular associations.

Table 1: Characteristic FT-IR Frequencies for Amide and Thioamide Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | 1600-1700 |

| Thioamide | C=S Stretch | 850-1250 |

Raman Spectroscopic Studies

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying molecular frameworks. It is a powerful technique for probing subtle changes in molecular structure and intermolecular interactions due to factors like hydrogen bonding. nih.goved.ac.uk The analysis of Raman spectra can reveal shifts in vibrational frequencies that correlate with the strength of these interactions. nih.gov

For this compound, Raman spectroscopy can elucidate the behavior of the dithioamide core and the phenyl rings. Studies on similar molecules, like thiophene (B33073) oligomers, have shown that intermolecular interactions can significantly affect the frequency and intensity of carbon-carbon stretching modes. researchgate.net The investigation of temperature-dependent Raman spectra can provide insights into the dynamics of these interactions. researchgate.net Furthermore, techniques like UV resonance Raman (UVRR) can be employed to study the molecular mechanism of conformational changes, as demonstrated in studies of poly(N-isopropylacrylamide), where changes in amide bond hydrogen bonding were monitored. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. It provides information on the connectivity of atoms and their spatial arrangement.

Multi-Dimensional NMR Techniques for Structure Elucidation

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and determining the three-dimensional structure of molecules. nih.govnih.gov COSY experiments reveal scalar couplings between protons, establishing connectivity through bonds, while NOESY provides information about through-space proximity of nuclei, which is essential for determining conformation. nih.gov The use of isotopic labeling (e.g., ¹⁵N) can further enhance the resolution and information content of NMR spectra, particularly for complex molecules. nih.gov

For this compound, 2D NMR would be instrumental in assigning the signals of the phenyl rings and the propanedithioamide (B1272150) backbone. The chemical shifts of the amide protons can be sensitive to the solvent environment and hydrogen bonding. researchgate.net For instance, ¹H NMR spectra of related amide compounds show that solvent shifts can be significant for NH protons. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Related Structures

| Proton Type | Example Compound | Chemical Shift (ppm) in DMSO-d₆ |

| Amide NH | Acetanilide | Variable, sensitive to substituents |

| Aromatic CH | N,N'-Diphenyl-p-phenylenediamine | 6.8 - 7.2 |

Note: The exact chemical shifts for this compound would require experimental determination.

Dynamic NMR for Rotational Barrier Analysis

Dynamic NMR (DNMR) is a specialized NMR technique used to study dynamic processes such as conformational changes and restricted rotation around bonds. nanalysis.commontana.edu The amide bond, due to its partial double-bond character, exhibits restricted rotation, which can be studied by monitoring the coalescence of NMR signals at different temperatures. nanalysis.comresearchgate.net

In this compound, the C-N bonds of the thioamide groups are expected to have a significant barrier to rotation. DNMR studies can be used to measure the activation energy for this rotation. gac.edunih.gov By acquiring NMR spectra at various temperatures, the rate of rotation can be determined from the changes in the lineshape of the signals corresponding to the phenyl groups. montana.edu This provides valuable information about the electronic structure and steric effects within the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. youtube.com

The ionization of a molecule in a mass spectrometer generates a molecular ion, which can then undergo fragmentation. youtube.com The fragmentation pathways are often characteristic of the compound's structure and functional groups. For instance, in compounds containing amide or thioamide linkages, cleavage of bonds adjacent to these groups is common.

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-N bonds and fragmentation of the propanedithioamide backbone. Analysis of related structures, such as substituted para-phenylenediamine quinones, has shown characteristic fragmentation patterns involving the loss of substituent groups and cleavage of the central ring structure. nih.gov Similarly, studies on synthetic cathinones have detailed fragmentation pathways that can be elucidated using multi-stage mass spectrometry (MSⁿ) and high-resolution mass spectrometry (HRMS). wvu.edu The fragmentation of N-phenyl-3-(phenylthio)propanamides has also been investigated, providing insights into the behavior of similar amide structures under mass spectrometric conditions. researchgate.net

Table 3: Common Fragmentation Patterns in Mass Spectrometry

| Fragmentation Type | Description |

| Alpha-Cleavage | Cleavage of the bond adjacent to a functional group, such as a carbonyl or amine. |

| McLafferty Rearrangement | A hydrogen atom transfer followed by cleavage of a beta-bond, common in carbonyl compounds. youtube.com |

| Loss of Neutral Fragments | Elimination of small, stable molecules like CO, H₂O, or radicals. nih.gov |

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The electronic structure of this compound would be investigated using UV-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insight into the electronic transitions and photophysical properties of the molecule.

UV-Vis absorption spectroscopy measures the transitions from the ground electronic state to excited states. For molecules containing aromatic rings and thioamide groups, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected. The solvent environment can influence the position and intensity of these bands, a phenomenon known as solvatochromism. For instance, studies on similar push-pull systems show that while the lowest energy absorption band may be only marginally affected by solvent polarity, the emission spectra can exhibit a significant redshift with increasing solvent polarity, indicative of an intramolecular charge transfer (ICT) process. researchgate.net

Fluorescence spectroscopy probes the emission of light from an excited electronic state as it returns to the ground state. The fluorescence spectrum, quantum yield, and lifetime are key parameters. The fluorescence of many organic molecules is highly sensitive to their environment; for example, some are virtually non-fluorescent in aqueous media but become strongly fluorescent in more hydrophobic or viscous environments. nist.govnih.gov This sensitivity can be used to study interactions and conformational changes. Temperature and viscosity-dependent studies can help to identify the presence of multiple emitting excited states. researchgate.net

A hypothetical data table for the photophysical properties of this compound in different solvents might look like this:

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available | Data not available |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. youtube.com This technique would provide precise information on the molecular conformation, bond lengths, bond angles, and the packing of this compound molecules in the solid state.

SC-XRD analysis would reveal the precise solid-state conformation of the this compound molecule. This includes the planarity of the thioamide groups and the torsion angles that define the orientation of the two phenyl rings relative to the central propanedithioamide core. In related structures, such as N,N'-disubstituted ureas and amides, the phenyl groups are often found to be twisted out of the plane of the amide or urea (B33335) group. researchgate.net For example, in the crystal structure of N,N-diphenylformamide, the two phenyl groups are oriented almost perpendicular to each other. nih.gov

A table summarizing key structural parameters would be generated from the diffraction data:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Key Torsion Angles (°) | Data not available |

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions. For this compound, potential interactions would include hydrogen bonds (if any N-H groups are present), C–H···S interactions, C–H···π interactions, and π–π stacking between the phenyl rings. researchgate.netresearchgate.net

| Interaction Type | Percentage Contribution |

| H···H | Data not available |

| C···H/H···C | Data not available |

| S···H/H···S | Data not available |

| C···S/S···C | Data not available |

| N···H/H···N | Data not available |

| π···π | Data not available |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can have different physical properties. researchgate.net Pseudopolymorphism refers to the formation of different crystal forms due to the inclusion of solvent molecules (solvates) or water (hydrates). Studies on related N-aryl amides have revealed the existence of multiple polymorphic forms, discovered through techniques like powder X-ray diffraction (PXRD) and electron diffraction. mdpi.com A polymorphism screen for this compound would involve crystallization from a variety of solvents and conditions to identify any different crystalline phases. Each distinct phase would then be characterized by its unique diffraction pattern and thermal properties. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies on N,n Diphenylpropanedithioamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its simplified forms) for a given molecular structure. nih.gov DFT, in particular, is a widely used method for its balance of accuracy and computational cost, making it suitable for studying the electronic properties of medium-sized organic molecules like N,N'-diphenylpropanedithioamide. researchgate.netijcce.ac.irmdpi.comnih.gov These calculations can predict molecular geometries, energies, and a host of other electronic properties.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

A key aspect of quantum chemical calculations is the analysis of the molecule's electronic structure. This involves determining the arrangement and energies of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. nih.gov For this compound, a DFT calculation would provide the energies of these orbitals and the spatial distribution of the electron density for each, offering insights into potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and does not represent experimental or published calculated data.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | (Value would be calculated) |

| LUMO Energy | (Value would be calculated) |

Energetic Landscape and Conformational Analysis

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them (transition states).

By systematically rotating the bonds—such as the C-N bonds and the bonds within the propane (B168953) chain—and calculating the energy at each step using DFT or Ab Initio methods, an energetic landscape can be mapped. This analysis would reveal the most stable, low-energy conformation of the molecule, which is crucial for understanding its physical properties and how it might interact with other molecules. The presence of bulky phenyl groups would be expected to create significant steric hindrance, influencing the preferred conformations.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After optimizing the molecular geometry to its lowest energy state, a frequency calculation can be performed. This computation predicts the frequencies of all vibrational modes of the molecule, such as the stretching and bending of bonds.

For this compound, this would allow for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the C=S (thiocarbonyl) and N-H stretches. researchgate.net Comparing the theoretically predicted spectrum with an experimentally obtained one helps to confirm the molecule's structure and identify its characteristic vibrational signatures. researchgate.net

Table 2: Example of Theoretical Vibrational Mode Assignment This table is for illustrative purposes. Frequencies are hypothetical.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | (e.g., ~3200-3400) |

| Aromatic C-H Stretch | (e.g., ~3000-3100) |

| Aliphatic C-H Stretch | (e.g., ~2850-2960) |

| C=S Stretch | (e.g., ~1050-1250) |

Reaction Pathway and Transition State Investigations

Quantum chemical calculations can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects reactants to products. nih.gov The energy of this transition state determines the activation energy of the reaction.

For example, the hydrolysis or aminolysis of the thioamide group could be investigated. By mapping the potential energy surface of the reaction, researchers could determine the most likely mechanism and the rate-determining step. nih.gov Such studies are crucial for understanding the reactivity and stability of the compound under various chemical conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the forces between atoms.

For this compound, an MD simulation would show how the molecule moves, flexes, and changes its conformation in a given environment, such as in a solvent like water or an organic solvent. This is particularly useful for understanding solvent effects—how the surrounding solvent molecules influence the solute's conformation and behavior. Simulations could reveal preferential solvation, the formation of hydrogen bonds with solvent molecules, and the dynamic equilibrium between different conformers in solution.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Theory and Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. chemrxiv.orgnih.gov These models establish a mathematical correlation between calculated molecular descriptors and an observed property.

To build a QSAR/QSPR model for a series of dithioamide compounds, including this compound, one would first need a dataset of molecules with measured experimental data for a specific activity or property (e.g., antifungal activity, solubility). chemrxiv.orgnih.gov Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Using statistical techniques like multiple linear regression, a model is built to predict the property based on these descriptors. While no specific QSAR models for this compound were found, studies on other thioamides have successfully used this approach to predict their activities. chemrxiv.orgnih.govresearchgate.net

Descriptor Selection and Calculation

In the realm of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. The selection and calculation of these descriptors form the foundation of any QSAR study. The process typically involves a multi-step approach to identify a set of descriptors that are both informative and non-redundant.

Initially, a large pool of descriptors is calculated from the 2D or 3D structure of the molecule. These can be categorized into several classes, including:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Geometrical descriptors: These are calculated from the 3D structure and provide information about the molecule's size and shape.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies and partial charges.

Once calculated, a crucial step is to reduce the dimensionality of this descriptor set. This is often achieved by removing descriptors that are constant or near-constant across the dataset. Furthermore, intercorrelated descriptors are identified and removed to avoid multicollinearity in subsequent modeling.

Table 1: Representative Molecular Descriptors for Computational Analysis

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular formula and potential for intermolecular interactions. |

| Topological | Wiener Index, Balaban J Index | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity. |

Model Development and Validation Methodologies

Following the selection of a relevant set of descriptors, a mathematical model is developed to establish a relationship between these descriptors and a particular activity or property of interest. Various statistical and machine learning methods can be employed for this purpose.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the target property.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and they are correlated.

Support Vector Machines (SVM): A powerful machine learning method capable of handling complex, non-linear relationships.

k-Nearest Neighbors (k-NN): A non-parametric method that classifies a molecule based on the properties of its nearest neighbors in the descriptor space.

The robustness and predictive power of the developed model must be rigorously validated. This is typically achieved through:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's performance on the training data.

External Validation: The model's ability to predict the properties of an independent set of molecules (the test set) that were not used in model development is evaluated.

Key statistical parameters used to assess model quality include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov

Table 2: Common Model Validation Metrics

| Metric | Description | Desired Value |

| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, calculated using cross-validation. | Close to 1 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low |

Predictive Capabilities in this compound Research

While no specific predictive models for this compound have been reported, the application of the methodologies described above holds significant potential for future research. By developing robust QSAR models, it would be possible to:

Predict the biological activity of novel this compound derivatives, thereby guiding synthetic efforts towards more potent compounds.

Elucidate the structural features of this compound that are crucial for a particular activity. This can provide valuable insights for rational drug design.

Screen virtual libraries of related compounds to identify potential candidates for further experimental investigation, thus saving time and resources.

The development of such predictive models would be a significant step forward in understanding the chemical and biological properties of this compound and its analogues. Future computational studies are essential to unlock the full potential of this chemical scaffold.

Reactivity and Reaction Mechanisms of N,n Diphenylpropanedithioamide

Nucleophilic and Electrophilic Reactivity at Sulfur and Nitrogen Centers

The reactivity of N,N'-diphenylpropanedithioamide is dominated by the nucleophilic character of the central carbon atom of its methylene (B1212753) bridge. doi.org This carbon is situated between two electron-withdrawing thiocarbonyl groups, rendering the attached protons acidic and the carbon atom a potent nucleophile upon deprotonation. doi.orgresearchgate.net

The primary mode of reactivity involves the deprotonation of this active methylene group by a base, creating a carbanion. This carbanion readily participates in Michael addition reactions with various electrophilic Michael acceptors. researchgate.netmdpi.com For instance, it reacts smoothly with arylmethylidene Meldrum's acids in the presence of a base like N-methylmorpholine to form stable Michael adducts. mdpi.com

While the carbon atom is the principal nucleophilic site in the initial step of many reactions, the sulfur atoms also exhibit nucleophilic character, particularly in subsequent intramolecular cyclization steps. researchgate.net After the initial Michael addition, the thioamide functionality can undergo cyclization where one of the sulfur atoms acts as an internal nucleophile, attacking an electrophilic center within the newly formed adduct. researchgate.net This leads to the formation of various N,S-heterocycles, such as tetrahydropyridine-2-thiolates. researchgate.netmdpi.com The nitrogen atoms, being part of the amide-like thioamide group, are generally less nucleophilic due to the delocalization of their lone pair of electrons into the C=S bond.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The most significant acid-base property of this compound is the acidity of its central methylene protons. The compound is considered an active methylene compound with a reported pKₐ of 10.3 for the dissociation of a proton from the CH₂ group. researchgate.net This relatively low pKₐ value is the reason it is readily deprotonated by moderate bases, which is a key step in many of its synthetic applications. doi.orgresearchgate.net

The protonation of the thioamide groups follows the general principle observed for thioamides, where protonation occurs preferentially at the sulfur atom rather than the nitrogen atom. This forms a sulfonium-like structure, which preserves the resonance of the thioamide group.

The deprotonation equilibrium is central to its use in synthesis. The choice of base and solvent can influence the reaction pathway. For example, reactions are often carried out in acetone (B3395972) or ethanol (B145695) with bases such as triethylamine (B128534) or N-methylmorpholine to facilitate the initial deprotonation and subsequent Michael addition. mdpi.com

| Property | Value/Description |

| CH₂ Acidity (pKₐ) | 10.3 researchgate.net |

| Deprotonation | Occurs at the central methylene (CH₂) group using a base (e.g., N-methylmorpholine) to form a nucleophilic carbanion. researchgate.netmdpi.com |

| Protonation Site | Preferentially occurs at the sulfur atoms of the thiocarbonyl groups. |

Thermal and Photochemical Transformations

Specific experimental studies on the thermal and photochemical transformations of neat this compound are not extensively detailed in the reviewed literature. However, thermal analysis of related dithiomalonamide metal complexes provides some insight into potential decomposition behaviors. In complexes of dithiomalonamide (H₂A), thermal degradation can initiate with the release of small molecules, leading to a stable intermediate. akjournals.com For complexes of N,N'-disubstituted dithiomalonamides, where deprotonation of a central carbon is not possible, thermal degradation is dictated by the strength of the metal-sulfur bond, with the initial step being the breaking of this bond and expulsion of the ligand. akjournals.com For this compound, this suggests that under thermal stress, initial reactions could involve the thioamide moieties or the active methylene bridge, potentially leading to fragmentation or polymerization.

No specific information regarding the photochemical transformations, such as photolysis or photo-induced rearrangements, of this compound was found in the surveyed literature.

Mechanistic Investigations of Organic Transformations Involving Dithioamides

The reaction mechanisms of this compound have been investigated, particularly in the context of its reaction with Michael acceptors to form heterocyclic systems. A well-documented example is its reaction with arylmethylidene Meldrum's acids. researchgate.netmdpi.com

The plausible mechanism for this transformation involves several steps:

Deprotonation : A base, such as N-methylmorpholine, abstracts a proton from the active methylene group of this compound (1) to form a resonance-stabilized carbanion.

Michael Addition : This carbanion acts as a nucleophile and attacks the β-carbon of the arylmethylidene Meldrum's acid (2) , forming a stable Michael adduct (3) . researchgate.netmdpi.com

Heterocyclization : The Michael adduct (3) then undergoes a subsequent intramolecular cyclization. This step involves the cleavage of the Meldrum's acid moiety and the attack of one of the thioamide groups onto an internal electrophilic site.

Rearrangement and Thiolate Formation : This cyclization leads to the formation of a corresponding N-methylmorpholinium 4-aryl-6-oxo-3-(N-phenylthiocarbamoyl)-1,4,5,6-tetrahydropyridin-2-thiolate (4) . researchgate.netmdpi.com

Oxidation : In some cases, this thiolate intermediate can be oxidized, for example by air, to yield further products like 4,5-dihydro-3H- mdpi.comakjournals.comdithiolo[3,4-b]pyridin-6(7H)-ones. researchgate.net

This sequence highlights the compound's role as a versatile building block, where the initial nucleophilic character of the central carbon is followed by the involvement of the thioamide groups to construct complex heterocyclic structures. researchgate.net

Report on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the context of coordination chemistry. The targeted searches for its coordination modes, synthesis of its metal complexes, and its electronic and steric properties did not yield the specific data required to construct a detailed scientific article as per the requested outline.

The search results did provide information on related, but structurally distinct, ligands. These include:

Dithiocarbamates : These are related as they contain sulfur donor atoms and are used to synthesize transition metal complexes. researchgate.netresearchgate.net

N,N'-disubstituted amidines (e.g., N,N'-diphenylbenzamidine) : These ligands have been shown to form bridged and chelated palladium complexes.

Schiff base ligands and other N,O or N,N donor ligands : There is extensive literature on the coordination chemistry of various Schiff bases and other nitrogen- and oxygen-containing ligands with transition metals like cobalt, copper, and iron. elsevierpure.comnih.govnih.govmdpi.comnih.govnih.govresearchgate.net

Phosphine-based ligands (e.g., bis(diphenylphosphanyl)amine) : The coordination behavior, including chelation versus bridging modes, of these ligands with metals like platinum and silver has been studied. nih.govnih.gov

However, none of these results directly address the coordination chemistry of This compound . The structural differences between these ligands and the target compound are significant enough that their properties and coordination behaviors cannot be directly extrapolated.

Given the strict constraint to focus solely on This compound and the absence of specific findings for this compound in the available literature, it is not possible to generate a scientifically accurate and informative article that adheres to the provided, detailed outline. The creation of such an article would necessitate speculation or the incorrect attribution of properties from other compounds, which would not meet the required standards of scientific accuracy.

Therefore, the requested article on the coordination chemistry of This compound cannot be produced at this time due to insufficient primary research data.

Coordination Chemistry of N,n Diphenylpropanedithioamide As a Ligand

Catalytic Applications of N,N'-Diphenylpropanedithioamide Metal Complexes

No studies detailing the use of this compound metal complexes in catalytic processes were identified.

Homogeneous Catalysis

There is no available research on the application of this compound metal complexes as homogeneous catalysts.

Heterogeneous Catalysis

No literature could be found describing the use of this compound metal complexes in heterogeneous catalysis, either supported on surfaces or as solid-state materials.

Magnetic Properties of this compound Coordination Compounds

There are no published studies that investigate or report on the magnetic properties of coordination compounds formed with the this compound ligand.

Supramolecular Chemistry and Crystal Engineering with N,n Diphenylpropanedithioamide

Polymorphism and Crystallization Control

Detailed research findings on the different polymorphic forms of N,N'-diphenylpropanedithioamide are not currently available.

Information regarding the methods for controlling the crystallization of this compound to obtain specific polymorphs has not been documented in accessible literature.

Template-Directed Synthesis in Crystal Engineering

There are no available studies detailing the use of template molecules to guide the crystallization of this compound into specific supramolecular architectures.

Host-Guest Chemistry and Inclusion Compounds

Research on the ability of this compound to act as a host molecule for guest species, or to be included within a host structure, has not been found in the surveyed scientific literature.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

While specific in vitro enzyme inhibition studies for N,N'-diphenylpropanedithioamide are not extensively detailed in publicly available literature, the general class of amide and thioamide derivatives has been investigated for such properties. Enzyme inhibition is a critical mechanism through which many therapeutic agents function. These studies typically involve incubating a purified enzyme with the test compound and measuring the rate of the enzymatic reaction.

For related compounds, such as N-phenyl aromatic amide derivatives, research has identified potent inhibition of enzymes like xanthine (B1682287) oxidase (XO). nih.gov Mechanistic studies for these related amides often employ techniques like fluorescence spectroscopy and computational simulations to understand the nature of the interaction. researchgate.net These analyses can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, and can identify the binding site and the types of interactions (e.g., hydrophobic, hydrogen bonds) that stabilize the enzyme-inhibitor complex. nih.govresearchgate.net For instance, studies on other inhibitors have shown that they can quench the intrinsic fluorescence of an enzyme in a static manner, indicating the formation of a stable complex. researchgate.net While these findings relate to other amide structures, they provide a framework for how this compound could potentially interact with and inhibit specific enzymes.

Receptor Binding and Signaling Pathway Modulation

The interaction of a compound with cellular receptors is a fundamental aspect of pharmacology, leading to the modulation of signaling pathways that govern cellular processes. Receptor binding assays are the primary tool for investigating these interactions. creative-bioarray.com These assays measure the affinity of a ligand (the compound) for a receptor, typically using competitive binding studies with a radiolabeled or fluorescently-labeled ligand of known affinity. nih.govnih.gov

Currently, specific data from receptor binding assays for this compound are not available in published research. Consequently, its ability to modulate specific signaling pathways remains uncharacterized. However, research into other classes of molecules, such as flavonoids and various synthetic compounds, demonstrates how external ligands can influence major signaling cascades like the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) and the PI3K/Akt pathway. nih.govnih.gov Activation or inhibition of these pathways can lead to a wide range of cellular responses, from proliferation and survival to apoptosis. nih.govnih.gov Future research on this compound would likely involve screening it against a panel of common receptors to identify potential targets and subsequently investigating its effect on downstream signaling events.

Structure-Activity Relationship (SAR) Analysis for Dithioamide Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. By systematically modifying a lead compound's structure, researchers can identify key chemical features, or pharmacophores, responsible for its effects.

For dithioamide derivatives, while comprehensive SAR studies are limited, research on analogous structures provides valuable insights. Studies on N-arylnaphthylamine, diphenylurea, and N-(piperidin-4-yl)benzamide derivatives have demonstrated how modifications to the core structure impact biological activity, such as anti-aggregation or antibacterial effects. nih.govnih.govresearchgate.net For example, in a series of diphenylurea derivatives, the addition of an aminoguanidine (B1677879) moiety was explored for its effect on antibacterial activity against multi-drug resistant Gram-positive isolates. nih.gov Similarly, research on N-phenyl aromatic amide derivatives as xanthine oxidase inhibitors has led to extensive SAR, identifying specific substitutions that enhance potency. nih.gov These examples underscore the importance of systematic structural modification in optimizing biological activity.

The type and position of substituents on a molecule's core structure can profoundly influence its electronic properties, lipophilicity, and steric profile, thereby altering its biological response. The inductive and resonance effects of substituents can change a molecule's reactivity and how it interacts with its biological target. nih.gov

In a study of benzoquinone derivatives, it was shown that electron-withdrawing substituents (like chlorine) increased the compound's reactivity towards nucleophilic thiols, whereas electron-donating substituents (like methyl and t-butyl) decreased it. nih.gov This reactivity correlated with biological endpoints. For dithioamide derivatives, one could hypothesize that substituting the phenyl rings of this compound with various electron-withdrawing or electron-donating groups would similarly modulate its interaction with biological nucleophiles, such as cysteine residues in proteins, potentially altering enzyme inhibition or receptor binding profiles. A study on dithiocarbamic flavanones showed that introducing halogen substituents onto the benzopyran ring enhanced antioxidant activity. mdpi.com

A molecule's three-dimensional shape (conformation) and the spatial arrangement of its key functional groups (pharmacophoric features) are critical for its ability to bind to a target like an enzyme active site or a receptor. The propanedithioamide (B1272150) backbone of this compound allows for a degree of conformational flexibility. Understanding the preferred low-energy conformations is essential for predicting how it might fit into a binding pocket.

Computational modeling and spectroscopic techniques like NMR are used to determine these preferences. For related N-phenylbenzamides, docking studies have been used to predict the binding modes within enzyme active sites, helping to rationalize their observed biological activities. mdpi.com Such studies identify the key interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that define the pharmacophore. While specific conformational analyses for this compound are not documented, any future drug design efforts would necessitate such studies to understand its pharmacophoric features and optimize its structure for a desired biological target.

Antimicrobial Activities and Mechanisms (e.g., antifungal, antibacterial)

Compounds containing amide and diphenylamine (B1679370) moieties have been reported to possess antimicrobial properties. nih.gov Various N-benzamide and N-phenylbenzamide derivatives have been synthesized and screened for their antibacterial and antifungal effects. mdpi.comnanobioletters.com For instance, certain N-phenylbenzamide derivatives have demonstrated inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans. mdpi.com Similarly, some diphenylamine derivatives have shown significant antimicrobial and antifungal activity. nih.gov

The following table summarizes the antimicrobial activity of some related amide compounds, illustrating the potential for this chemical class. Note that this data is for related structures and not this compound itself.

| Compound Class | Test Organism | Activity Noted | Reference |

| N-Benzamide Derivatives | B. subtilis, E. coli | Good antibacterial activity with MIC values as low as 3.12 µg/mL for specific derivatives. | nanobioletters.com |

| N-Phenylbenzamide Derivatives | S. aureus, E. coli, C. albicans | Inhibition of bacterial and fungal growth observed in zone of inhibition assays. | mdpi.com |

| Diphenylamine Derivatives | B. pumilis, B. subtilis, E. coli, Rhizopus oryzae, A. niger | Significant antimicrobial and antifungal activity reported for specific derivatives. | nih.gov |

| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | E. coli, S. aureus | Active agent with MIC of 12.5 μg/mL on E. coli and 25 μg/mL on S. aureus. | ijddd.com |

The mechanisms behind these activities can be diverse, ranging from disrupting cellular membranes to inhibiting essential enzymes or interfering with nucleic acid synthesis. researchgate.netmdpi.com

A primary target for many successful antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in mammalian cells. nih.gov Antibiotics like β-lactams and vancomycin (B549263) inhibit peptidoglycan synthesis, leading to a loss of cell wall integrity and subsequent cell death. youtube.comyoutube.com Another mechanism involves the direct disruption or permeabilization of the cell membrane, which is the mode of action for many antimicrobial peptides. nih.govrsc.org This disruption leads to the leakage of cellular contents and a collapse of the membrane potential. nih.gov

While there is no direct evidence to suggest that this compound specifically inhibits microbial cell wall or membrane synthesis, this remains a plausible mechanism of action for any observed antimicrobial effects, given its chemical structure. The lipophilic nature of the phenyl groups could facilitate interaction with and insertion into the lipid bilayer of microbial membranes. Future studies using techniques like propidium (B1200493) iodide uptake assays or monitoring membrane potential could clarify whether this compound or its derivatives act via this mechanism. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the biological activity mechanisms, structure-activity relationships, or in vitro antiviral properties of the chemical compound this compound.

Consequently, it is not possible to generate an article that adheres to the provided outline and focuses solely on this compound. The requested sections and subsections require detailed research findings on DNA/RNA intercalation or damage mechanisms, as well as the inhibition of viral replication enzymes and interference with viral entry or assembly by this compound. Without any primary or secondary research sources on these specific interactions, the generation of a scientifically accurate and informative article as per the user's instructions cannot be fulfilled.

Further investigation into the biological activities of this compound would be required for any content generation on this topic.

Advanced Materials Science Applications of N,n Diphenylpropanedithioamide Based Systems

Functional Organic Materials

The unique electronic and structural characteristics of N,N'-diphenylpropanedithioamide, featuring aromatic phenyl rings and a dithioamide core, position it as a candidate for investigation in various functional organic materials.

Optoelectronic Materials

While direct experimental evidence for this compound as an organic semiconductor or a precursor for organic light-emitting diodes (OLEDs) is not widely reported, the fundamental components of the molecule suggest a basis for such applications. Organic semiconductors often possess extended π-conjugated systems that facilitate charge transport. The phenyl groups in this compound contribute to its aromatic character, a common feature in many organic electronic materials.

The performance of organic semiconductors is heavily influenced by their molecular structure, which dictates packing in the solid state and, consequently, charge carrier mobility. The specific stereochemistry and potential for intermolecular interactions, such as hydrogen bonding via the N-H groups and π-π stacking of the phenyl rings, would be critical factors in determining its electronic properties. Further research into the synthesis of oligomers or polymers incorporating the this compound moiety could unlock its potential in this area.

Sensing Materials and Chemo-/Biosensors

The dithioamide group within this compound presents a compelling feature for the development of chemical sensors. Thioamides are known to act as effective binding sites for various metal ions and other analytes. The sulfur and nitrogen atoms of the dithioamide can coordinate with metal centers, leading to changes in the electronic or optical properties of the molecule.

This change can be harnessed for colorimetric or fluorometric sensing. For instance, upon binding to a target analyte, a change in absorbance or fluorescence intensity could be observed, allowing for the quantitative detection of the species. The phenyl substituents on the nitrogen atoms can be functionalized to tune the selectivity and sensitivity of the sensor for specific analytes. The development of this compound-based metal complexes is a promising avenue for creating novel chemo- and biosensors.

Responsive Materials

Stimuli-responsive materials, which change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials innovation. The this compound structure contains functionalities that could be exploited to create such "smart" materials.

The amide linkages, for example, can participate in hydrogen bonding, which can be disrupted by changes in temperature or solvent polarity, leading to a macroscopic change in the material's properties. Furthermore, the nitrogen and sulfur atoms could be sensitive to pH changes, potentially leading to protonation or deprotonation events that alter the molecule's conformation and interactions. If incorporated into a polymer backbone, these molecular-level changes could translate into observable phenomena like swelling/deswelling or changes in solubility, making this compound a building block for stimuli-responsive polymers.

Polymer Chemistry Applications

The bifunctional nature of this compound, with two N-H groups, suggests its potential use in polymer synthesis.

Monomer in Polymerization Reactions

This compound could theoretically serve as a monomer in polycondensation reactions. The two secondary amine groups could react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The resulting polymers would incorporate the unique dithioamide and diphenyl functionalities into the polymer backbone.

The properties of these polymers would be influenced by the flexibility of the propane (B168953) linker and the rigidity of the phenyl groups. The introduction of the dithioamide group could impart interesting thermal, mechanical, and even optical properties to the resulting polymers. Research into the polymerization behavior of this compound and the characterization of the resulting polymers is necessary to explore this potential.

Cross-linking Agents

Cross-linking agents are crucial for creating robust polymer networks with enhanced mechanical and thermal stability. The two reactive N-H sites in this compound make it a candidate for use as a cross-linking agent for certain polymer systems. For example, it could react with polymers containing functional groups like epoxides or anhydrides to form a three-dimensional network.

The length and flexibility of the propanedithioamide (B1272150) bridge would influence the cross-linking density and the resulting properties of the thermoset material. The use of this compound as a cross-linker could offer an alternative to conventional agents, potentially introducing new properties to the cross-linked polymer.

Nanomaterials and Self-Assembled Systems for Material Science

Extensive research into the applications of this compound in the realm of nanomaterials and self-assembled systems has not yielded specific findings directly involving this compound. Scientific literature, based on comprehensive searches, does not currently contain detailed research on the utilization of this compound for the creation of nanomaterials or its role in self-assembly processes for material science applications.

However, the broader classes of compounds to which this compound belongs, namely thioamides and dithiocarbamates, are known to be pivotal in the development of advanced materials. These related compounds offer insights into the potential, yet currently unexplored, applications of this compound.

Thioamides are recognized for their unique electronic and hydrogen-bonding properties compared to their amide counterparts. nih.govnih.gov This distinction allows them to act as building blocks in supramolecular chemistry, influencing the self-assembly of molecules to form ordered nanostructures. chemrxiv.org The substitution of oxygen with sulfur alters the bond lengths and angles, as well as the molecule's polarity, which can be harnessed to direct the formation of specific material architectures. nih.gov For instance, thioamide-containing peptides have been investigated for their ability to form stable, self-assembled nanostructures. chemrxiv.org

Dithiocarbamates , on the other hand, are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. wikipedia.orgnih.govsysrevpharm.org This property is extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com Coordination polymers are materials with repeating coordination entities extending in one, two, or three dimensions. Dithiocarbamate-based ligands can bridge metal centers to create these extended networks. mdpi.commdpi.com The specific geometry and connectivity of these polymers are dictated by the structure of the dithiocarbamate (B8719985) ligand and the coordination preferences of the metal ion.

Given the structural features of this compound, which contains the thioamide functionality, it can be hypothesized that it could participate in similar interactions. The presence of two phenyl groups and a propane backbone would influence the steric and electronic properties, potentially leading to novel self-assembled architectures or coordination-based materials. However, without direct experimental evidence or dedicated research, any potential application of this compound in nanomaterials and self-assembled systems remains speculative.

Further research and targeted synthesis would be required to explore the capabilities of this compound as a component in advanced materials. Investigations into its coordination behavior with various metals and its self-assembly characteristics in different solvent systems could reveal pathways to new functional materials.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

| AI/ML Application Area | Objective | Input Data | Potential Output/Benefit | Relevant Research Finding |

|---|---|---|---|---|

| Property Prediction | To forecast physicochemical and biological properties. | Molecular structure of this compound derivatives. | Predicted solubility, toxicity, metabolic stability, and target binding affinity. | Deep neural networks can accurately predict drug-drug interactions by leveraging multiple drug similarities. researchgate.net |

| De Novo Design | To generate novel derivatives with optimized properties. | Core scaffold, desired property ranges (e.g., high potency, low toxicity). | A library of novel virtual compounds for prioritized synthesis. | Generative AI platforms like Chemistry42 can design novel molecules with predefined properties. researchgate.net |

| Reaction Outcome Prediction | To predict the success and yield of synthetic reactions. | Reactants, reagents, solvents, and temperature. | Human-interpretable chemical reactivity flowcharts to guide synthesis. | ML models trained on small reaction datasets can prospectively predict outcomes for new reactions. scitechdaily.com |

| Target Identification | To identify potential biological targets for the compound. | Compound structure, gene expression data from diseased tissues. | Ranked list of potential protein targets for validation. | AI algorithms have successfully identified novel therapeutic targets for complex diseases like idiopathic pulmonary fibrosis. springernature.com |

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly under pressure to adopt more environmentally benign practices. The 12 Principles of Green Chemistry, established by Anastas and Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Future synthesis of this compound should prioritize these principles.

Key areas for applying green chemistry to the synthesis of this compound include:

Safer Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Research is needed to identify and validate greener alternatives, such as bio-derived solvents (e.g., γ-valerolactone, Cyrene) or even water, for the synthesis of this compound. rsc.orghuarenscience.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This involves favoring addition reactions over substitutions and minimizing the use of protecting groups.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure would significantly reduce the energy footprint of the manufacturing process. nih.gov

Renewable Feedstocks: Exploring synthetic pathways that start from renewable, bio-based raw materials instead of petroleum-based feedstocks is a central goal of green chemistry. huarenscience.com

| Green Chemistry Principle | Hypothetical Traditional Approach | Potential Green Chemistry Approach |

|---|---|---|

| Prevention | Multi-step synthesis with stoichiometric, toxic reagents. | One-pot, catalytic synthesis generating minimal waste. nih.gov |

| Atom Economy | Use of protecting groups, leading to by-products. | Designing routes to avoid derivatives and maximize atom incorporation. nih.gov |

| Safer Solvents & Reagents | Use of chlorinated solvents (e.g., dichloromethane) and toxic thionating agents. | Use of a safer, recyclable solvent like γ-valerolactone or dimethyl carbonate. rsc.org |

| Energy Efficiency | Requires high temperatures for reaction and refluxing. | Catalyst-enabled reaction at ambient temperature. nih.gov |

Exploration of Novel Reactivity and Catalytic Cycles

The dithioamide functional group in this compound is a versatile synthon whose full reactive potential is yet to be unlocked. Modern organometallic catalysis offers powerful tools to achieve transformations that are difficult or impossible using classical methods. Future research should focus on developing novel catalytic cycles that exploit the unique electronic properties of this functional group.

Palladium, copper, and other transition metals are known to catalyze a wide range of C-N and C-S bond-forming reactions. chemrxiv.orgnih.gov Research into the reactivity of this compound could explore:

Catalytic N-H/C-H Functionalization: Developing palladium- or copper-catalyzed methods to directly functionalize the N-H bonds or the aromatic C-H bonds of the phenyl rings would provide a highly efficient route to a diverse library of derivatives.

Borrowing Hydrogen Catalysis: This environmentally friendly methodology uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in-situ, which can then react with an amine (or thioamide). chemrxiv.org Applying this to this compound could enable novel alkylation or cyclization reactions with water as the only byproduct.

N-N Bond Activation: While not directly applicable to the starting molecule, catalytic systems developed for N-N bond activation in reagents like diaziridinones could inspire new strategies for using this compound as a ligand or precursor in reactions involving nitrogen transfer. nih.gov

| Catalytic System | Target Transformation | Potential Outcome for this compound |

|---|---|---|

| Pd(0)/Ligand | C-H Arylation | Direct modification of the phenyl rings to build molecular complexity. |

| Cu(I)/Ligand | N-Arylation / N-Alkylation | Synthesis of N-substituted derivatives. |

| Ruthenium or Iridium Pincer Complexes | Borrowing Hydrogen / Dehydrogenative Coupling | Efficient and green alkylation or cyclization reactions. chemrxiv.org |

| Gold or Platinum Catalysts | Thioamide Activation | Exploration of unique cyclization or addition reactions involving the sulfur atoms. |

Advanced Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Traditional analytical methods often only provide snapshots of a reaction at its beginning and end. Advanced characterization techniques now allow for the real-time, in-situ monitoring of chemical reactions, providing invaluable mechanistic insights.

For this compound, these techniques could be used to:

Identify Reactive Intermediates: Techniques like in-situ NMR, IR, and Raman spectroscopy can detect transient species that exist for only fractions of a second, helping to elucidate complex catalytic cycles.

Map Reaction Kinetics: By continuously monitoring the concentration of reactants, intermediates, and products, a detailed kinetic profile of a reaction can be constructed. This information is vital for process optimization and scale-up.

Visualize Nanoscale Processes: For applications in materials science, high-resolution imaging techniques are essential. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can characterize the morphology of materials derived from this compound. mdpi.com Advanced techniques like serial block-face SEM can even provide 3D reconstructions of how these molecules integrate into larger structures. mdpi.com

| Technique | Type of Information Provided | Application Example |

|---|---|---|

| In-Situ NMR Spectroscopy | Structural information on species in solution, reaction kinetics. | Tracking the conversion of a starting material to this compound in real-time. |

| Process Analytical Technology (PAT) using IR/Raman | Real-time monitoring of functional group changes. | Observing the formation of the C=S bond during synthesis to determine reaction endpoint. |

| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface morphology and topography. mdpi.com | Characterizing the structure of a polymer or nanomaterial incorporating the compound. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Confirming the absolute stereochemistry of a chiral derivative of this compound. |

Expanding Applications in Niche Materials and Biological Systems

While the primary applications of this compound are yet to be defined, its structure suggests potential in several niche areas of materials science and pharmacology. The presence of sulfur atoms makes it an interesting candidate as a ligand for heavy metals or as a precursor for sulfur-containing polymers and nanomaterials. The phenyl groups provide a rigid backbone that can be functionalized to tune its properties.

Potential future applications to be explored include:

Coordination Chemistry: The dithioamide moiety could act as a bidentate ligand, forming stable complexes with various transition metals. These complexes could have interesting catalytic, optical, or magnetic properties.

Functional Polymers: this compound could be incorporated as a monomer into polymers such as polyimides or polyamides. The presence of sulfur could enhance properties like thermal stability, refractive index, or affinity for metal ions.

Biological Activity: Many sulfur-containing compounds exhibit significant biological activity. While extensive research is needed, derivatives of this compound could be screened for various therapeutic effects, such as antihyperlipidemic, antimicrobial, or anticancer activity. nih.gov For example, related N-phosphonoalkyl dipeptides have shown potent inhibition of human collagenase, suggesting that peptide-like scaffolds can have significant biological effects. nih.gov

| Application Area | Required Properties | Rationale for Exploration |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Strong coordination, defined geometry. | The dithioamide group can act as a ligand (strut) to build porous materials for gas storage or catalysis. |

| High-Refractive-Index Polymers | High sulfur content, processability. | Sulfur-containing polymers often exhibit high refractive indices, useful for optical lenses and coatings. |

| Antiparasitic Agents | Selective toxicity to parasites. | Thioamides are a known class of antitubercular and antiparasitic agents; this scaffold could offer a novel pharmacophore. |

| Enzyme Inhibitors | Specific binding to an enzyme active site. | The structure could be modified to mimic a peptide bond, potentially inhibiting proteases or other enzymes. nih.gov |

Q & A

Q. Advanced Research Focus

- Thermogravimetric analysis (TGA) : Quantify mass loss during heating; correlate with evolved gas analysis (EGA) to identify decomposition byproducts (e.g., H₂S, NH₃) .

- Differential scanning calorimetry (DSC) : Detect phase transitions or exothermic decomposition events.